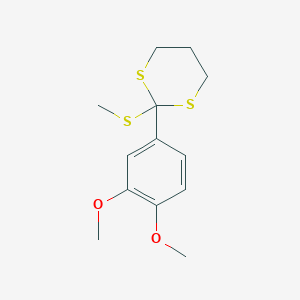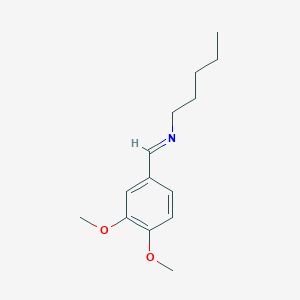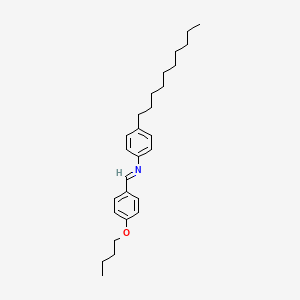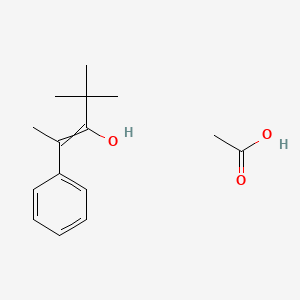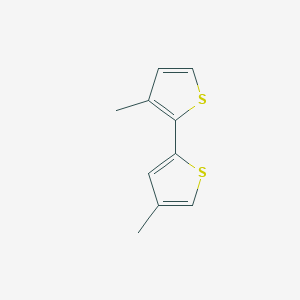
3,4'-Dimethyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’-Dimethyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. This compound is characterized by the presence of two methyl groups attached to the 3 and 4 positions of the thiophene rings. Bithiophenes are known for their electronic properties and are widely studied in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethyl-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the thiophene rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of 3,4’-Dimethyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4’-Dimethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Ferric chloride in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Polythiophene derivatives.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4’-Dimethyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 3,4’-Dimethyl-2,2’-bithiophene involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated system allows for efficient charge transport, making it an excellent material for conductive polymers. The presence of methyl groups enhances its solubility and processability, which are crucial for industrial applications .
Vergleich Mit ähnlichen Verbindungen
3,3’-Dimethyl-2,2’-bithiophene: Similar structure but with methyl groups at different positions.
4,4’-Dimethyl-2,2’-bithiophene: Another isomer with methyl groups at the 4 positions.
2,2’-Bithiophene: The parent compound without any methyl substitutions.
Uniqueness: 3,4’-Dimethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The position of the methyl groups can affect the compound’s stability, solubility, and overall performance in various applications.
Eigenschaften
CAS-Nummer |
113386-74-6 |
|---|---|
Molekularformel |
C10H10S2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
3-methyl-2-(4-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H10S2/c1-7-5-9(12-6-7)10-8(2)3-4-11-10/h3-6H,1-2H3 |
InChI-Schlüssel |
VPINLMWJQXWJDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=CC(=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

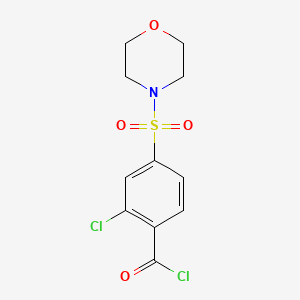
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)

![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
